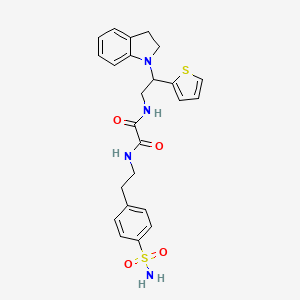
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as ITSA-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by a group of researchers led by Dr. Nathanael Gray at the Dana-Farber Cancer Institute in Boston, Massachusetts. Since then, ITSA-1 has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.
作用机制
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide works by binding to a specific pocket on the BRD4 protein, which prevents it from interacting with other proteins that are involved in gene expression. This leads to a decrease in the expression of genes that are important for cancer cell growth and survival. This compound also binds to amyloid beta and alpha-synuclein, which prevents their aggregation and reduces their toxicity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. In neurons, it has been found to reduce the toxicity of amyloid beta and alpha-synuclein, which are associated with neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of using N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger proteins. It is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using this compound is that it is not specific to BRD4 and can also inhibit other proteins that are important for gene expression. This can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide. One area of research could be to develop more specific inhibitors of BRD4 that do not have off-target effects. Another area of research could be to investigate the potential applications of this compound in the treatment of other diseases such as autoimmune diseases. Additionally, further research could be done to investigate the mechanisms by which this compound inhibits the aggregation of amyloid beta and alpha-synuclein, which could lead to the development of new treatments for neurodegenerative diseases.
合成方法
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide involves a multi-step process that starts with the reaction of indole-2-carboxylic acid with thionyl chloride to form indole-2-carbonyl chloride. The resulting compound is then reacted with 2-aminothiophene to form indole-2-carbonyl-2-aminothiophene. The next step involves the reaction of this compound with N-(4-aminophenethyl)maleimide to form N-(4-(indol-2-yl)-2-(thiophen-2-yl)ethyl)maleimide. Finally, this compound is reacted with sulfanilamide to form this compound.
科学研究应用
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting a protein called BRD4. This protein is involved in the regulation of gene expression, and its overexpression is often associated with cancer. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with these diseases.
属性
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHFSBVGFSXSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2791863.png)
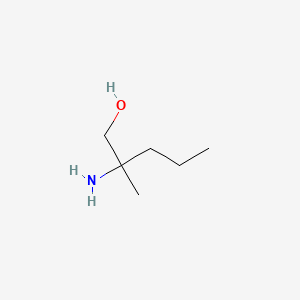
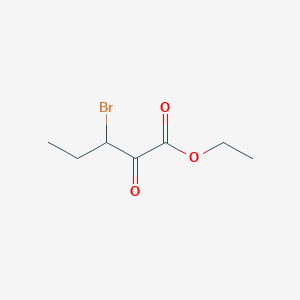

![N-mesityl-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2791868.png)
![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)
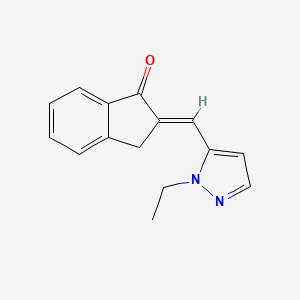

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)
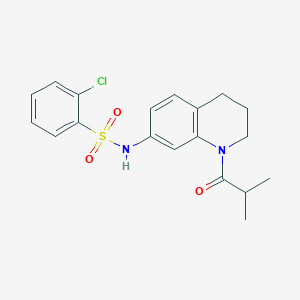
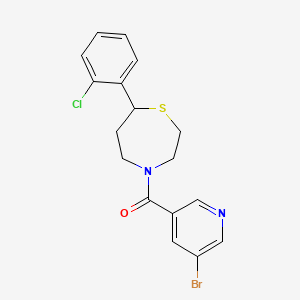
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
